molecular formula C20H20N4O4S B2415499 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251630-54-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2415499
CAS No.: 1251630-54-2
M. Wt: 412.46
InChI Key: YHDUIRWUYJABTR-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-3-17-23-20(28-24-17)13-4-7-19(21-11-13)29-12-18(25)22-14-5-6-15-16(10-14)27-9-8-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDUIRWUYJABTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H19N3O4S3
  • Molecular Weight : 461.58 g/mol
  • CAS Number : 499103-68-3

Anticancer Activity

Recent studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, related compounds have shown inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. The lead compound in a related study demonstrated an IC50 value of 5.8 μM against PARP1, indicating promising anticancer activity through DNA repair inhibition .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. A study on tri-fluorinated chalcones derived from the benzo[b][1,4]dioxin scaffold showed notable antibacterial and antifungal activities correlated with their electronic properties (LUMO and band gap energy) . This suggests that modifications to the dioxin structure may enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the dioxin scaffold can significantly influence biological activity. For instance:

  • Substituents : Introduction of various substituents at specific positions on the dioxin ring can lead to increased potency or loss of activity. Compounds with nitro or amino groups showed reduced activity compared to simpler substitutions .

Table 1: Summary of Biological Activities of Related Compounds

Compound IDStructure DescriptionBiological ActivityIC50 (μM)
Compound 12,3-Dihydrobenzo[b][1,4]dioxin derivativePARP1 Inhibition5.8
Compound 2Tri-fluorinated chalconeAntimicrobial-
Compound 3Oxadiazol-pyridine derivativeAnticancerTBD

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • PARP Inhibition : A study focusing on a series of benzo[b][1,4]dioxin derivatives found that specific structural modifications led to enhanced PARP inhibition, highlighting the importance of scaffold design in drug development .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various derivatives and found that certain substitutions significantly improved efficacy against bacterial strains .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides with activating agents like phosphorus oxychloride (POCl₃) or using carbodiimide coupling reagents. For instance, Safonov (2020) reported thioacetohydrazide intermediates as precursors for oxadiazole formation under controlled anhydrous conditions . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm cyclization success and rule out thione-thiol tautomerism .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Combine chromatographic (HPLC, TLC) and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%).
  • NMR : Confirm proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.2 ppm, pyridyl protons at δ 8.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₂H₂₁N₅O₄S).

Q. What solvent systems are optimal for recrystallization?

Mixed polar/non-polar solvents (e.g., ethanol/dichloromethane or ethyl acetate/hexane) are effective. Monitor solubility at elevated temperatures (60–80°C) and cooling rates (0.5°C/min) to optimize crystal yield .

Advanced Research Questions

Q. How can quantum chemical calculations guide reaction pathway optimization for this compound?

Tools like density functional theory (DFT) predict transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations (e.g., Gaussian 16) with experimental validation to identify energetically favorable pathways, such as thioacetamide coupling or oxadiazole cyclization . Reaction barriers <25 kcal/mol suggest feasible conditions (e.g., 80°C, 12h) .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing synthetic yield?

Use a Box-Behnken design to test variables:

  • Factors: Temperature (X₁), catalyst loading (X₂), reaction time (X₃).
  • Responses: Yield (%), purity (%). Analyze interactions via ANOVA; prioritize factors with p < 0.05. For example, Karpenko et al. (2018) achieved 85% yield by optimizing POCl₃ concentration and reflux duration .

Q. How can membrane separation technologies improve post-synthesis purification?

Nanofiltration (NF) membranes with 200–300 Da MWCO selectively remove unreacted precursors (e.g., pyridin-2-ylthio intermediates). Cross-flow filtration at 2–4 bar pressure enhances flux while retaining the target compound .

Q. What in silico tools predict bioactivity profiles for this compound?

Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or kinases) can prioritize biological assays. ADMET predictions (SwissADME) assess pharmacokinetic properties, such as LogP (ideal range: 2–4) and BBB permeability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

  • Variable Control : Compare solvent purity (HPLC-grade vs. technical grade), catalyst sources, and moisture levels.
  • Kinetic Profiling : Use in situ FTIR to track intermediate formation rates. For example, Safonov (2020) identified moisture-sensitive intermediates causing yield drops >10% in humid conditions .
  • Replicate Studies : Conduct triplicate runs under standardized conditions (e.g., inert atmosphere, calibrated thermocouples) .

Q. Why do computational and experimental LogP values differ?

Computational models (e.g., XLogP3) may underestimate solvation effects. Validate experimentally via shake-flask HPLC:

  • Partition between n-octanol and water.
  • Measure UV absorbance at λ_max to calculate experimental LogP .

Methodological Resources

  • Synthetic Protocols : Safonov (2020) for thioacetamide derivatives .
  • DoE Templates : Box-Behnken designs for reaction optimization .
  • Computational Tools : Gaussian 16 for reaction path searches .

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